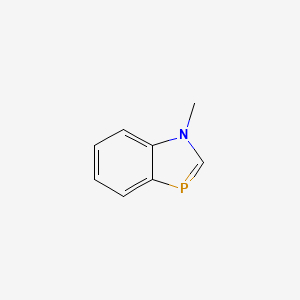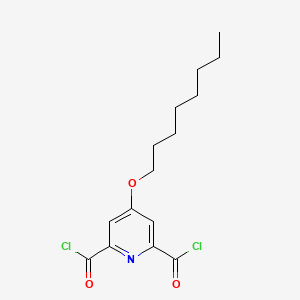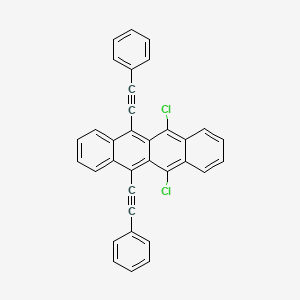
5,12-Dichloro-6,11-bis(phenylethynyl)tetracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,12-Dichloro-6,11-bis(phenylethynyl)tetracene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It belongs to the family of tetracenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of two chlorine atoms and two phenylethynyl groups attached to the tetracene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Dichloro-6,11-bis(phenylethynyl)tetracene typically involves the following steps:
Starting Materials: The synthesis begins with tetracene as the core structure.
Chlorination: The tetracene is chlorinated at the 5 and 12 positions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Sonogashira Coupling: The chlorinated tetracene undergoes a Sonogashira coupling reaction with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. This reaction introduces the phenylethynyl groups at the 6 and 11 positions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5,12-Dichloro-6,11-bis(phenylethynyl)tetracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Substituted tetracenes with various functional groups.
Scientific Research Applications
5,12-Dichloro-6,11-bis(phenylethynyl)tetracene has several scientific research applications, including:
Organic Electronics: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Fluorescent Probes: It serves as a fluorescent dye in biological imaging and chemical sensing applications.
Material Science: The compound is studied for its potential use in the fabrication of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 5,12-Dichloro-6,11-bis(phenylethynyl)tetracene primarily involves its electronic properties. The compound can undergo singlet fission, a process where a singlet exciton splits into two triplet excitons, thereby enhancing the efficiency of photovoltaic devices . The phenylethynyl groups play a crucial role in altering the energy levels and intermolecular coupling, facilitating efficient singlet fission.
Comparison with Similar Compounds
Similar Compounds
5,12-Bis(phenylethynyl)naphthacene: A fluorescent dye used in lightsticks, yielding orange light.
9,10-Bis(phenylethynyl)anthracene: Known for its high quantum yield and use in fluorescence applications.
Uniqueness
5,12-Dichloro-6,11-bis(phenylethynyl)tetracene is unique due to the presence of chlorine atoms, which can be further functionalized to introduce various substituents. This versatility makes it a valuable compound for developing advanced materials with tailored properties.
Properties
CAS No. |
80034-38-4 |
|---|---|
Molecular Formula |
C34H18Cl2 |
Molecular Weight |
497.4 g/mol |
IUPAC Name |
5,12-dichloro-6,11-bis(2-phenylethynyl)tetracene |
InChI |
InChI=1S/C34H18Cl2/c35-33-29-17-9-10-18-30(29)34(36)32-28(22-20-24-13-5-2-6-14-24)26-16-8-7-15-25(26)27(31(32)33)21-19-23-11-3-1-4-12-23/h1-18H |
InChI Key |
PFMDRNVJCADZIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C3C(=C(C4=CC=CC=C42)C#CC5=CC=CC=C5)C(=C6C=CC=CC6=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14417470.png)

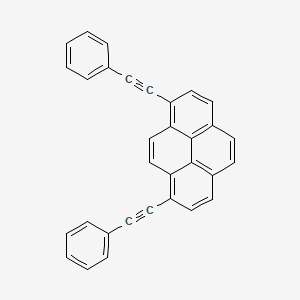

![(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14417493.png)
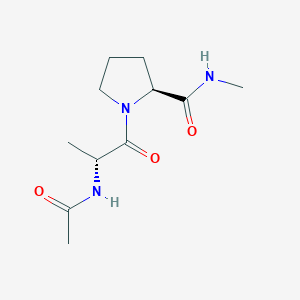
![1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14417507.png)
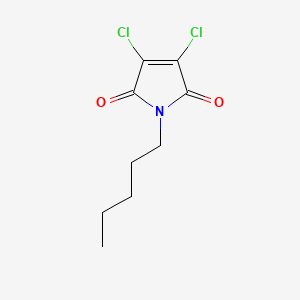
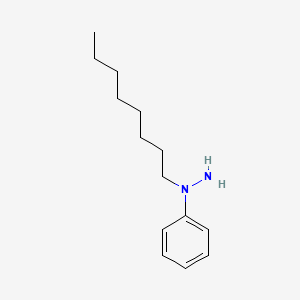
![10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14417525.png)
